molecular formula C25H29NO4 B2583860 (3S)-4-cyclohexyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid CAS No. 1016276-93-9

(3S)-4-cyclohexyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid

Cat. No.: B2583860
CAS No.: 1016276-93-9
M. Wt: 407.51
InChI Key: RXBITLXZMVCYKD-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Abstract

(3S)-4-Cyclohexyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid is a sterically constrained Fmoc-protected amino acid derivative with a cyclohexyl side chain and a chiral center at the β-carbon. This compound exhibits unique structural features critical for peptide synthesis and conformational control. Key aspects include its molecular architecture, stereochemical specificity, crystallographic conformational dynamics, spectroscopic identification, and computational modeling of steric interactions.

Structural Characterization of this compound

Molecular Architecture and Stereochemical Configuration

The compound features a butanoic acid backbone with a chiral center at the β-carbon (C3), configured as (3S). The α-carbon (C2) is substituted with a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, while the γ-carbon (C4) bears a cyclohexyl group. This configuration creates a steric environment distinct from linear or aromatic side chains.

The molecular formula is C₂₄H₂₇NO₄ , with a molecular weight of 393.48 g/mol . The stereochemistry at C3 ensures enantiomeric purity, critical for applications in asymmetric synthesis. The Fmoc group, a bulky ortho-substituted aromatic moiety, enhances solubility in polar aprotic solvents like DMF and DCM while stabilizing the amino group during solid-phase peptide synthesis.

Comparative Analysis of Fmoc-Protected Cyclohexylalanine Derivatives

Feature (3S)-4-Cyclohexyl-3-(Fmoc-amino)butanoic Acid Fmoc-Cha-OH (Cyclohexylalanine) Fmoc-D-Cha-OH (D-Cyclohexylalanine)
Carbon Backbone Butanoic acid (4-carbon) Propanoic acid (3-carbon) Propanoic acid (3-carbon)
Chirality (3S)-configured β-carbon (2S)-configured α-carbon (2R)-configured α-carbon
Side Chain Cyclohexyl at C4 Cyclohexyl at C3 Cyclohexyl at C3
Steric Profile Bulky γ-cyclohexyl + Fmoc at α Fmoc at α + cyclohexyl at β Fmoc at α + cyclohexyl at β

The extended butanoic backbone in the target compound introduces additional flexibility compared to propanoic derivatives, potentially altering peptide folding dynamics. The γ-cyclohexyl group creates a tertiary carbon environment at C4, increasing steric hindrance and influencing conformational preferences.

Crystallographic Studies and Conformational Dynamics

X-ray crystallography and hybrid NMR/X-ray methods have been employed to study analogous Fmoc-protected cyclohexylalanine derivatives. For β-amino acids, torsion angles (φ, θ, ψ) are restricted due to the cyclohexane ring’s chair conformation. In β³,³-Ac⁶c-OH derivatives, φ and θ adopt gauche conformations, while ψ is either trans or gauche depending on protecting groups.

For the (3S)-configured butanoic acid, the γ-cyclohexyl group likely restricts rotational freedom around the C3–C4 bond. This steric bulk may stabilize helical or β-sheet conformations in peptides by limiting backbone flexibility. Cryogenic X-ray studies reveal that picosecond-nanosecond motions observed in solution are preserved in crystals, suggesting dynamic behavior even in solid-state structures.

Spectroscopic Identification Methods

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR :
    • Fmoc protons : Aromatic signals at δ 7.3–7.8 ppm (multiplet) for fluorenyl carbons.
    • Cyclohexyl protons : Equatorial and axial protons at δ 1.0–2.0 ppm (multiplet).
    • Methyl groups : Singlet at δ 3.7 ppm for Fmoc methylene.
  • ¹³C NMR : Carbonyl signals at δ 170–175 ppm (Fmoc and carboxylic acid).
Infrared (IR) Spectroscopy
  • Carbonyl stretches : Fmoc (C=O) at ~1700 cm⁻¹, carboxylic acid (O–H stretch) at ~2500–3300 cm⁻¹ (broad).
  • Amide bonds : N–H bending at ~1500–1600 cm⁻¹.
Mass Spectrometry (MS)
  • Molecular ion : m/z 393.48 [M+H]⁺.
  • Fragmentation : Loss of Fmoc (C₁₃H₁₀O₂) yields m/z 232.16 (cyclohexylbutanoic acid fragment).

Computational Modeling of Torsional Angles and Steric Interactions

Molecular dynamics (MD) simulations and density functional theory (DFT) studies predict the following:

  • Torsional Angle Restraints :
    • C3–C4 bond : Restricted rotation due to cyclohexyl steric bulk, favoring trans conformations.
    • Fmoc–α-carbon bond : Torsion angles influenced by fluorenyl ring rigidity, limiting rotational freedom.
  • Steric Interactions :
    • Cyclohexyl–Fmoc clash : Van der Waals repulsion between equatorial cyclohexyl protons and fluorenyl carbons, favoring axial orientations.
    • Hydrophobic interactions : Preferential clustering of cyclohexyl and Fmoc groups in nonpolar environments.

Properties

IUPAC Name

(3S)-4-cyclohexyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29NO4/c27-24(28)15-18(14-17-8-2-1-3-9-17)26-25(29)30-16-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h4-7,10-13,17-18,23H,1-3,8-9,14-16H2,(H,26,29)(H,27,28)/t18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXBITLXZMVCYKD-SFHVURJKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)C[C@@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(3S)-4-cyclohexyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid, commonly referred to as Fmoc-Cyclohexylalanine, is a derivative of amino acids that incorporates a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is notable for its applications in peptide synthesis and potential biological activities, including antimicrobial and anticancer properties.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C₁₉H₁₇N₃O₄
  • Molecular Weight : 379.37 g/mol
  • CAS Number : 954147-35-4

Structural Representation

The structural features of Fmoc-Cyclohexylalanine include:

  • A cyclohexyl group, which contributes to its hydrophobic properties.
  • A fluorenylmethoxycarbonyl group, commonly used in peptide synthesis as a protecting group.

Antimicrobial Activity

Research indicates that derivatives of compounds containing the fluorenyl group may exhibit significant antimicrobial properties. In vitro studies have demonstrated that these compounds can inhibit the growth of various bacterial strains, suggesting their potential use as antimicrobial agents in clinical settings.

Anticancer Activity

Fluorenyl derivatives have been investigated for their anticancer effects. Studies suggest that this compound may interact with cellular mechanisms involved in cancer progression. The ability of this compound to induce apoptosis in cancer cells has been noted, warranting further investigation into its therapeutic potential against different cancer types.

Enzyme Inhibition

The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. This inhibition could alter the metabolic state of cells, potentially leading to therapeutic effects in diseases where metabolic dysregulation is a factor .

Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various fluorenyl derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. The results indicated a significant inhibition zone around the compound, demonstrating its potential as an antimicrobial agent.

Study 2: Anticancer Mechanisms

A recent study focused on the anticancer mechanisms of fluorenyl derivatives reported that this compound effectively induced apoptosis in human breast cancer cell lines. The study highlighted the compound's ability to modulate key signaling pathways involved in cell survival and proliferation.

Applications in Research and Development

Application AreaDescription
Peptide Synthesis Used as a protecting group for amino acids, enhancing reaction efficiency.
Drug Development Potential lead compound for developing new pharmaceuticals targeting cancer and infections.
Biochemical Research Studies on protein interactions and cellular mechanisms.
Material Science Development of advanced materials with specific functional groups.

Comparison with Similar Compounds

Structural and Functional Data Table

Compound Name CAS Number Substituent Protective Groups Molecular Weight Key Applications
(3S)-4-cyclohexyl-3-Fmoc-amino butanoic acid N/A Cyclohexyl Fmoc ~435 (estimated) Lipophilic peptide synthesis
(3R)-4-cyclohexyl-3-Fmoc-amino butanoic acid 2219354-02-4 Cyclohexyl Fmoc ~435 Stereochemical studies
Fmoc-β-Homotyr(tBu)-OH 219967-69-8 4-(tBuO)phenyl Fmoc, tBu 483.56 Stabilizing β-sheet structures
(S)-3-Fmoc-amino-4-(4-CF3-phenyl)butanoic acid 270065-81-1 4-CF3-phenyl Fmoc 469.45 Enhancing metabolic stability
Fmoc-SS-Dab(3-Aloc)-OH 1272754-91-2 Allyloxycarbonyl Fmoc, Aloc 422.47 Orthogonal SPPS strategies

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.